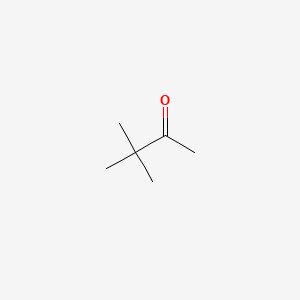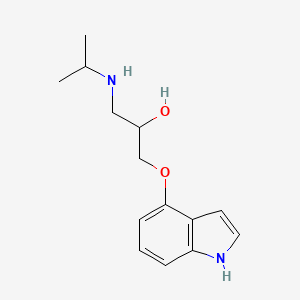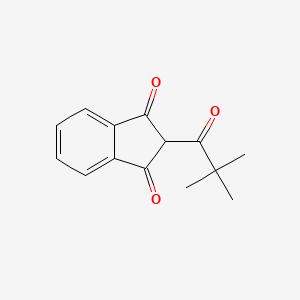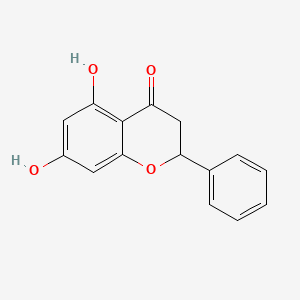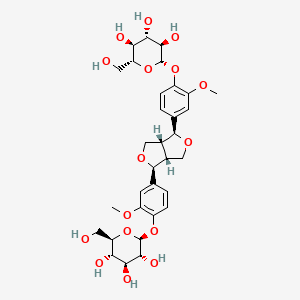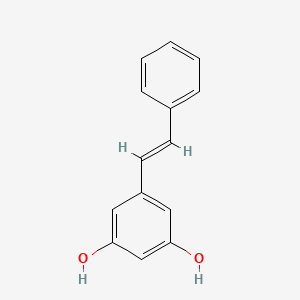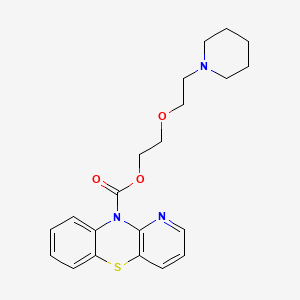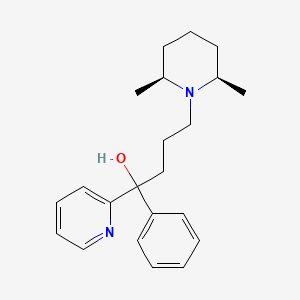
Pirmenol
Overview
Description
Pirmenol is a racemate with the molecular formula C22H30N2O . It is an antiarrhythmic agent that exhibits effects on the fast action potential similar to other class 1 membrane active antiarrhythmic agents . This compound depresses not only the fast Na+ channel, but also others, such as the slow Ca2+ and K+ channels .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular weight of 338.5 g/mol . The IUPAC name is 4-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 338.5 g/mol and a molecular formula of C22H30N2O . It is a white capsule .Scientific Research Applications
Pirmenol as an Antiarrhythmic Agent
This compound has been primarily studied as an antiarrhythmic drug. Initial human studies established its efficacy in reducing premature ventricular complexes (PVCs) with minimal toxicity and side effects (Hammill et al., 1982). Its pharmacological properties in animal models demonstrated high efficacy in treating both atrial and ventricular arrhythmias induced by various methods (Kaplan et al., 1987), (Kaplan et al., 1988).
Electrophysiological and Cardiovascular Effects
This compound's electrophysiological and cardiovascular effects have been explored in various studies. It was found to decrease the maximum rate of depolarization and the overshoot potential in cardiac tissues, suggesting a mechanism of action similar to disopyramide but without negative inotropic action (Dukes et al., 1986). Another study revealed its use-dependent effects on action potentials in guinea-pig ventricular myocardium, indicating similarities to slow kinetic drugs like disopyramide (Hasegawa et al., 1990).
Long-term Efficacy and Pharmacokinetics
The long-term efficacy of oral this compound in suppressing ventricular premature depolarizations was demonstrated in a dose-titration study, highlighting its sustained effectiveness and good tolerance (de Buitléir et al., 1988). Furthermore, a comprehensive review of this compound's clinical pharmacology and pharmacokinetics emphasized its manageable side effects profile and its pharmacokinetic advantages over other similar drugs (Reiter, 1988), (Reiter, 1988).
Other Studies
Various other studies have examined aspects like the electrophysiological effects of this compound in atrial myocytes, indicating its potential in altering action potential duration and inhibiting certain currents (Nakajima et al., 1998), and the relationship between plasma concentration and this compound's effects (Ueda et al., 1991). Population pharmacokinetic analysis in patients and volunteers also provided insights into factors influencing this compound's pharmacokinetic parameters (Kasai et al., 1999).
Mechanism of Action
Target of Action
Pirmenol is an antiarrhythmic agent that primarily targets the fast sodium (Na+) channels, slow calcium (Ca2+) channels, and potassium (K+) channels in cardiac cells . These ion channels play a crucial role in the generation and propagation of action potentials in cardiac cells, which are essential for the rhythmic contraction of the heart.
Mode of Action
This compound interacts with its targets by blocking these ion channels, thereby altering the flow of ions across the cell membrane . This drug depresses the maximum upstroke velocity (Vmax) of the action potential in a concentration-dependent manner . It causes a marked prolongation of the action potential duration at low concentrations and shortens it at high concentrations . The blocking of these channels by this compound is use-dependent, meaning the block becomes more pronounced with increased frequency of use .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cardiac action potential pathway. By blocking the sodium, calcium, and potassium channels, this compound alters the action potential of cardiac cells . This results in changes to the electrical activity of the heart, which can help to correct abnormal heart rhythms.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in both young and elderly subjects . Subjects were given this compound HCl 100 mg every 12 hours for a total of 14 doses. The study found that the steady-state clearance and excretion of this compound were similar in both young and elderly subjects . This suggests that the dosage of this compound is unlikely to differ between young and elderly subjects based on pharmacokinetic considerations .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve alterations to the electrical activity of cardiac cells. By blocking sodium, calcium, and potassium channels, this compound changes the action potential of these cells . This can result in a normalization of heart rhythm in individuals with certain types of cardiac arrhythmias.
Safety and Hazards
Future Directions
Pirmenol has been studied for the first time in humans to establish a minimum effective intravenous dose in patients with chronic, stable PVCs and to evaluate toxicity and pharmacokinetics . The therapeutic response, lack of toxicity, and relatively long half-life indicate that this compound is a promising antiarrhythmic agent .
properties
IUPAC Name |
4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3/t18-,19+,22? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUDBKTWDCXQJA-QIDMFYOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043839 | |
| Record name | Pirmenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68252-19-7, 129885-18-3, 129885-19-4 | |
| Record name | Pirmenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68252-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Pirmenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Pirmenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirmenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(5-Nitro-2-furyl)-1-[2-(5-nitro-2-furyl)vinyl]allylidene]carbazamidine monohydrochloride](/img/structure/B1678374.png)

![(1s,5r,6s)-5-Hydroxy-3-(1-hydroxy-3-methylbut-2-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B1678377.png)
